(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
説明
This compound features a pyrazolo[5,1-b][1,3]oxazin core fused to a piperidine-piperazine scaffold, with a 4-(trifluoromethyl)pyridin-2-yl substituent on the distal piperazine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine moiety may contribute to π-π stacking interactions in target binding. The methanone linker bridges the heterocyclic systems, offering conformational rigidity.
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N6O2/c23-22(24,25)16-2-5-26-19(14-16)29-11-9-28(10-12-29)17-3-7-30(8-4-17)20(32)18-15-27-31-6-1-13-33-21(18)31/h2,5,14-15,17H,1,3-4,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODJPECFNZFYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=CC(=C5)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with analogs identified in the evidence:
Key Observations
4-Fluorophenyl () and 4-methylpiperazinyl sulfonyl () substituents highlight the diversity of piperazine modifications. The sulfonyl group in PDE5 inhibitors may enhance hydrogen bonding but reduce membrane permeability compared to trifluoromethylpyridinyl .
Core Structure Differences: The pyrazolo-oxazin core (target compound) provides a rigid, planar structure conducive to binding flat enzyme pockets, whereas pyrazolo-pyrimidinone cores () are bulkier, favoring PDE5-like targets .
Analytical Challenges
As noted in , structural isomers (e.g., trifluoromethylpyridinyl vs. methoxyphenyl) cannot be distinguished by mass spectrometry alone. This underscores the need for NMR or X-ray crystallography to confirm identities during comparative studies .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:
- Target Selectivity : The trifluoromethylpyridinyl group may favor kinases over PDEs due to its planar aromaticity, contrasting with sulfonyl-containing PDE inhibitors .
- Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism compared to methoxy or fluorophenyl groups, extending half-life .
Q & A
Basic: What are the recommended synthetic pathways for preparing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the pyrazolo[5,1-b][1,3]oxazine core followed by coupling with the piperidine-piperazine-trifluoromethylpyridine moiety. Key steps include:
- Nucleophilic substitution for introducing the trifluoromethylpyridine group .
- Amide coupling (e.g., using HATU or EDCI) to link the heterocyclic core to the piperidine scaffold .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Parameters: Optimize reaction temperature (often 60–80°C for coupling steps) and solvent polarity (DMF or THF) to minimize side products .
Basic: How can the compound’s structural integrity be confirmed post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C/19F): Verify integration ratios for trifluoromethyl (-CF₃) protons and piperazine/piperidine ring protons .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks matching the exact mass (±2 ppm error) .
- Single-Crystal X-Ray Diffraction: Resolve ambiguities in stereochemistry or ring conformations (e.g., pyrazolooxazine vs. pyrazolopyridine isomers) .
Data Cross-Validation: Compare experimental spectra with computational predictions (DFT-based NMR simulations) .
Advanced: What strategies are effective for optimizing binding affinity to target receptors (e.g., kinases or GPCRs)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the pyridine (e.g., replace CF₃ with Cl or OCH₃) and piperazine rings .
- Biophysical Assays: Use surface plasmon resonance (SPR) to measure on/off rates for receptor binding .
- Molecular Dynamics Simulations: Identify key binding pocket interactions (e.g., hydrogen bonds with the pyrazolooxazine core) .
Example: Analogues with bulkier piperazine substituents showed improved affinity for serotonin receptors in SPR assays (KD < 50 nM) .
Advanced: How can solubility and chemical stability challenges be addressed during in vitro assays?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or formulate with cyclodextrins .
- Stability Testing: Conduct accelerated degradation studies under varying pH (4–9) and light exposure to identify degradation products (HPLC-MS monitoring) .
- Lyophilization: For long-term storage, lyophilize the compound as a hydrochloride salt to improve hygroscopicity .
Advanced: How should researchers resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Validate Assay Conditions: Ensure consistent cell lines (e.g., HEK293 vs. CHO for GPCR assays) and control for off-target effects (e.g., use CRISPR knockouts) .
- Dose-Response Reproducibility: Test activity across ≥3 independent experiments with IC₅₀/EC₅₀ values reported as mean ± SEM .
- Meta-Analysis: Compare data with structurally related compounds (e.g., pyrazolooxazine derivatives in ’s table) to identify trends in potency .
Advanced: What computational methods predict the compound’s pharmacokinetic and toxicological profiles?
Methodological Answer:
- In Silico ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups or polyaromatic systems) .
- Metabolite Identification: Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of piperazine rings) using GLORYx .
Advanced: What experimental designs are optimal for elucidating the mechanism of action?
Methodological Answer:
- Target Deconvolution: Combine chemoproteomics (activity-based protein profiling) and RNA-seq to map affected pathways .
- Kinase Profiling: Screen against a panel of 468 kinases using KINOMEscan to identify off-target inhibition .
- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
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